molecular formula C9H13F2N3O2 B2778129 Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247207-04-9

Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate

Cat. No.: B2778129
CAS No.: 2247207-04-9
M. Wt: 233.219
InChI Key: VVADUZYGJPRYRK-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate typically involves the reaction of 1-(2,2-difluoroethyl)-5-methylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring may also contribute to the compound’s activity by interacting with active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Flupyradifurone: A compound with a similar difluoroethyl group, used as an insecticide.

    Difluoroacetic acid derivatives: Compounds with similar difluoroethyl groups, used in various chemical applications.

Uniqueness

Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O2/c1-6-3-8(12-4-9(15)16-2)13-14(6)5-7(10)11/h3,7H,4-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVADUZYGJPRYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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